molecular formula C9H19ClN2O B1458031 N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride CAS No. 1713160-62-3

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride

Cat. No. B1458031
M. Wt: 206.71 g/mol
InChI Key: YSGMOEZZYMLNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride, also known as ACHC, is a chemical compound used in scientific research for its potential as a therapeutic agent. ACHC belongs to the category of cyclohexylamines and has been shown to have promising effects on the central nervous system.

Mechanism Of Action

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is believed to exert its effects on the central nervous system by binding to the glycine site of the NMDA receptor. This binding enhances the activity of the receptor and promotes the release of neurotrophic factors, which are important for neuronal survival and growth. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride also has the ability to inhibit the activity of glutamate transporters, which can lead to increased glutamate levels in the synaptic cleft and enhanced NMDA receptor activity.

Biochemical And Physiological Effects

Studies have shown that N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride in lab experiments is its specificity for the glycine site of the NMDA receptor. This allows for targeted modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for the study of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to optimize the synthesis method and improve the potency of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride as a therapeutic agent.
Conclusion:
In conclusion, N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a promising compound for scientific research due to its potential therapeutic effects on the central nervous system. Its ability to modulate the activity of the NMDA receptor and promote the release of neurotrophic factors makes it a valuable tool for studying learning and memory processes, as well as neurodegenerative and addictive disorders. While there are limitations to its use in lab experiments, further research is needed to fully explore its potential as a therapeutic agent.

Scientific Research Applications

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has been shown to have potential therapeutic effects on the central nervous system. It has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has also been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that can lead to neuronal death.

properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11-7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGMOEZZYMLNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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